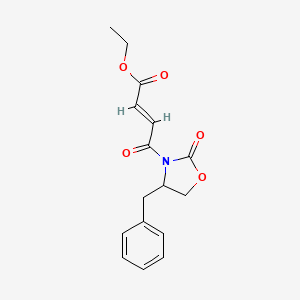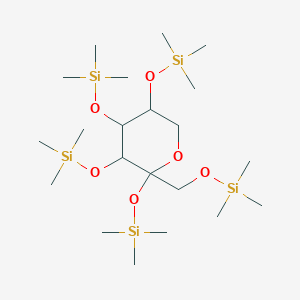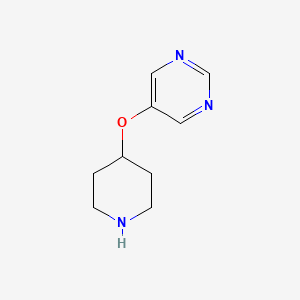
Methyl 2-(4-Bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-Bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate is an organic compound that features a brominated nitrophenyl group and a dimethoxyphosphoryl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-Bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate typically involves multi-step organic reactions. One possible route could start with the bromination of a nitrophenyl precursor, followed by esterification and phosphorylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts would need to be optimized for each step to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction parameters and purification processes to ensure consistency and quality. Techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-Bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology studies.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of specialty chemicals or materials.
Mechanism of Action
The mechanism by which Methyl 2-(4-Bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate exerts its effects would depend on its specific application. For example, in a biochemical context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-Chloro-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate
- Methyl 2-(4-Fluoro-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate
- Methyl 2-(4-Iodo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate
Uniqueness
Methyl 2-(4-Bromo-2-nitrophenyl)-2-(dimethoxyphosphoryl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. This uniqueness can be leveraged in specific chemical reactions or applications where the bromine atom’s properties are advantageous.
Properties
Molecular Formula |
C11H13BrNO7P |
|---|---|
Molecular Weight |
382.10 g/mol |
IUPAC Name |
methyl 2-(4-bromo-2-nitrophenyl)-2-dimethoxyphosphorylacetate |
InChI |
InChI=1S/C11H13BrNO7P/c1-18-11(14)10(21(17,19-2)20-3)8-5-4-7(12)6-9(8)13(15)16/h4-6,10H,1-3H3 |
InChI Key |
XIRAHLCXPAIGEO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=C1)Br)[N+](=O)[O-])P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12280507.png)

![1-{4-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280526.png)
![3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B12280540.png)




